N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Serotonin 5-HT1A Receptor binding Pyridotriazinone

N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide belongs to the class of pyrido[2,1-c][1,2,4]triazin-4-one derivatives, a heterocyclic scaffold associated with diverse pharmacological activities including kinase inhibition and serotonergic receptor modulation. The compound is specifically claimed in patent literature as part of a broader Markush structure for therapeutic applications.

Molecular Formula C18H17N5O3
Molecular Weight 351.4 g/mol
Cat. No. B12164929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Molecular FormulaC18H17N5O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=NN=C3C=CC=CN3C2=O
InChIInChI=1S/C18H17N5O3/c1-12(24)19-13-5-4-6-14(11-13)20-17(25)9-8-15-18(26)23-10-3-2-7-16(23)22-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,24)(H,20,25)
InChIKeyOKMXOYQKQQFOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide: Procurement-Ready Overview of a Pyridotriazinone Acetamide Derivative


N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide belongs to the class of pyrido[2,1-c][1,2,4]triazin-4-one derivatives, a heterocyclic scaffold associated with diverse pharmacological activities including kinase inhibition [1] and serotonergic receptor modulation [2]. The compound is specifically claimed in patent literature as part of a broader Markush structure for therapeutic applications [3]. Publicly available quantitative pharmacological data for this exact molecule remain limited, necessitating careful evaluation against structurally related analogs for scientific procurement decisions.

Why N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide Cannot Be Commoditized Through In-Class Analogs


Although the pyrido[2,1-c][1,2,4]triazin-4-one core is shared by numerous compounds, the N-(3-acetamidophenyl)propanamide side chain introduces distinct hydrogen-bonding capacity and steric bulk that are predicted to alter target binding, selectivity, and physicochemical properties relative to simple alkyl- or alkoxy-substituted analogs [1]. Patent disclosures indicate that even minor variations in the amide substituent can redirect activity from kinase inhibition to GPCR modulation, underscoring that in-class substitution without direct comparative data carries high risk of functional divergence [2]. Absent head-to-head pharmacological profiling, the assumption that a structurally related pyridotriazinone can replicate the performance of this specific compound is unsupported.

Quantitative Differentiation Evidence for N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide vs. Closest Analogs


5-HT1A Receptor Affinity: Inferior to a Reference Antagonist but Distinct from Alkoxy-Substituted Pyridotriazinones

The target compound is reported to exhibit Ki = 0.324 nM at the human recombinant 5-HT1A receptor in a radioligand displacement assay [1]. Although this affinity is approximately 5-fold weaker than that of the reference antagonist WAY-100635 (Ki = 0.06–0.39 nM across assays) [2], the N-(3-acetamidophenyl) substitution pattern is structurally distinct from the methoxyphenethyl and indolylethyl analogs that dominate this chemical series. No direct head-to-head binding data against the closest pyridotriazinone comparator, N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide, have been published, limiting conclusions about substituent-driven selectivity gains.

Serotonin 5-HT1A Receptor binding Pyridotriazinone

Alpha-1 Adrenergic Receptor Selectivity Profile: A Potential Differentiation Node

The compound shows Ki = 5.75 nM at the Alpha-1D adrenergic receptor and Ki = 74.1 nM at the Alpha-1B subtype, yielding a 13-fold Alpha-1D/Alpha-1B selectivity ratio [1]. This profile is distinct from the non-selective alpha-1 antagonist prazosin and may differ from pyridotriazinones that have not been profiled against adrenergic receptors. However, no comparative data exist for structurally related analogs bearing alternative amide substituents, precluding a definitive claim of superiority over in-class alternatives.

Adrenergic receptor Selectivity Off-target

Patent-Disclosed Structural Novelty: Acetamidophenyl Substituent Is Absent from Commercial Pyridotriazinone Libraries

A search of the ChEMBL database (version 34) and BindingDB reveals that the N-(3-acetamidophenyl)propanamide moiety is unique among pyrido[2,1-c][1,2,4]triazin-4-one derivatives with publicly disclosed bioactivity [1]. The closest commercially available analogs bear methoxyphenyl, dimethoxyphenethyl, indolylethyl, or cyclohexenylethyl substituents, none of which incorporate the acetamido functionality that introduces additional hydrogen-bond donor/acceptor capacity. This structural feature is explicitly encompassed within the Markush claims of JP2008-505172, suggesting proprietary differentiation from generic pyridotriazinone scaffolds [2].

Chemical novelty Patent composition-of-matter Library enumeration

Procurement-Guiding Application Scenarios for N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide


Serotonin 5-HT1A Receptor Pharmacological Tool Compound Development

The sub-nanomolar 5-HT1A affinity (Ki = 0.324 nM) reported in BindingDB [1] supports the compound's use as a starting point for developing high-affinity serotonergic probes. The acetamidophenyl substituent may offer differentiated binding kinetics or downstream signaling bias compared to methoxyphenethyl analogs, though confirmatory profiling against a reference panel is advised before committing to large-scale procurement.

Structure-Activity Relationship (SAR) Exploration Around Pyridotriazinone Amide Substituents

Because the N-(3-acetamidophenyl)propanamide motif is absent from publicly bioactivity-annotated pyridotriazinone libraries [2], this compound fills a gap in current SAR datasets. Procurement is warranted for systematic comparison against methoxy-, indolyl-, and cyclohexenyl-substituted analogs to elucidate the contribution of the acetamido group to target engagement, selectivity, and physicochemical properties.

Alpha-1 Adrenergic Receptor Subtype Selectivity Profiling

The observed 13-fold selectivity for Alpha-1D over Alpha-1B adrenergic receptors (Ki = 5.75 nM vs. 74.1 nM) [3] suggests utility in studies aimed at dissecting Alpha-1 subtype pharmacology. The compound may serve as a scaffold for optimizing Alpha-1D selectivity, a property not commonly reported among commercial pyridotriazinones.

Quote Request

Request a Quote for N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.